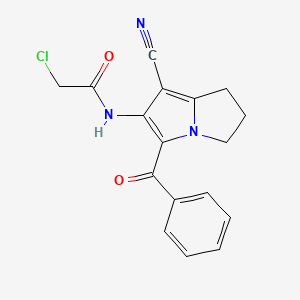
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate the immune response.
作用機序
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel activity, and calcium signaling. By binding to this receptor, this compound can modulate the activity of various signaling pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce neuroinflammation and oxidative stress, which are key contributors to the development and progression of various neurological and psychiatric disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high affinity and specificity for the sigma-1 receptor, which allows for precise modulation of its activity. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
将来の方向性
There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of novel sigma-1 receptor ligands that can improve upon the pharmacological properties of this compound, such as solubility and bioavailability. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders, and to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several potential future directions for research on this compound that could lead to the development of novel therapeutic agents.
合成法
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 1,2-dihydroacenaphthylene with 2,3-dimethylphenol in the presence of a base to form the intermediate product, which is then reacted with chloroacetyl chloride to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-5-3-8-20(15(14)2)25-13-21(24)23-19-12-11-17-10-9-16-6-4-7-18(19)22(16)17/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZLPVYVFVVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)






